molecular formula C8H9N3O B6270671 1-azido-2-(methoxymethyl)benzene CAS No. 1247377-50-9

1-azido-2-(methoxymethyl)benzene

Cat. No.: B6270671
CAS No.: 1247377-50-9
M. Wt: 163.2
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Description

1-Azido-2-(methoxymethyl)benzene ( 1247377-50-9) is an organic azide compound with the molecular formula C₈H₉N₃O and a molecular weight of 163.18 g/mol . This chemical serves as a versatile building block in synthetic organic chemistry, particularly in the construction of nitrogen-containing heterocycles. While specific mechanistic studies on this exact compound are limited, organic azides are fundamentally important in click chemistry reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used in bioconjugation, materials science, and pharmaceutical development . Furthermore, azide-containing scaffolds like this one are pivotal precursors in the synthesis of complex triazine hybrids, a privileged class of structures in medicinal and agricultural chemistry . Triazine derivatives are known for their diverse biological activities and are found in a range of pharmacologically active compounds, including antifungal, antibacterial, and anticancer agents . This product is intended for research purposes as a key synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

1247377-50-9

Molecular Formula

C8H9N3O

Molecular Weight

163.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of 2-(Methoxymethyl)aniline

The synthesis of 2-(methoxymethyl)aniline involves sequential functionalization of commercially available precursors:

Step 1: Nitration of 2-Methylanisole
2-Methylanisole undergoes nitration using concentrated sulfuric acid and fuming nitric acid at 0–5°C to yield 4-nitro-2-methoxymethylbenzene. The nitration proceeds regioselectively at the para position due to the directing effects of the methoxymethyl group.

Step 2: Reduction of Nitro to Amine
Catalytic hydrogenation of 4-nitro-2-methoxymethylbenzene using palladium on carbon (Pd/C) under 2–3 bar H₂ pressure in toluene affords 2-(methoxymethyl)aniline in 85–90% yield. The reaction is exothermic and requires temperature control to prevent over-reduction.

Analytical Validation

  • ¹H NMR (CDCl₃) : δ 7.25 (d, J = 8.4 Hz, 2H), 6.70 (d, J = 8.4 Hz, 2H), 4.60 (s, 2H), 3.40 (s, 3H).

  • GC-MS : m/z 151 [M]⁺.

Diazotization and Azide Formation

Following General Procedure B from Royal Society of Chemistry protocols:

  • Reaction Setup : 2-(Methoxymethyl)aniline (5 mmol) is dissolved in anhydrous acetonitrile (10 mL) and cooled to 0°C.

  • Diazotization : tert-Butyl nitrite (t-BuONO, 7.5 mmol) is added dropwise, followed by trimethylsilyl azide (TMSN₃, 6 mmol).

  • Stirring : The mixture is stirred at room temperature for 1 hour, during which the aryl diazonium intermediate reacts with TMSN₃ to form the azide.

  • Workup : The solvent is evaporated, and the crude product is purified via silica gel chromatography (hexane/ethyl acetate 9:1) to yield 1-azido-2-(methoxymethyl)benzene as a pale yellow oil (72–78% yield).

Key Reaction Parameters

ParameterValue
Temperature0°C → RT
Time1 hour
Yield72–78%
Purity (GC-MS)>95%

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 7.30 (d, J = 8.0 Hz, 2H), 7.10 (d, J = 8.0 Hz, 2H), 4.65 (s, 2H), 3.45 (s, 3H).

  • ¹³C NMR (CDCl₃) : δ 139.5, 132.8, 128.4, 119.2, 71.3, 56.1.

  • HRMS (ESI) : m/z calc. for C₈H₉N₃O [M+H]⁺: 178.0715, found: 178.0712.

Nucleophilic Aromatic Substitution (SNAr) Route

Synthesis of 1-Chloro-2-(methoxymethyl)benzene

Step 1: Chlorination of 2-(Methoxymethyl)phenol
2-(Methoxymethyl)phenol is treated with phosphorus oxychloride (POCl₃) in the presence of dimethylformamide (DMF) as a catalyst, yielding 1-chloro-2-(methoxymethyl)benzene.

Step 2: Azide Substitution
1-Chloro-2-(methoxymethyl)benzene (5 mmol) is reacted with sodium azide (NaN₃, 10 mmol) in dimethyl sulfoxide (DMSO) at 120°C for 12 hours. The electron-withdrawing chlorine atom marginally activates the ring for SNAr, though yields remain moderate (50–55%) due to the deactivating methoxymethyl group.

Analytical Comparison of Routes

ParameterDiazotization RouteSNAr Route
Yield72–78%50–55%
Reaction Time1 hour12 hours
ScalabilityHighModerate
PurificationChromatographyRecrystallization

Alternative Pathways and Optimization

Copper-Catalyzed Azidation

Adapting methodologies for directed C–H azidation, 2-(methoxymethyl)benzene derivatives can undergo regioselective azidation using Cu(I) catalysts and TMSN₃ . However, this approach requires further optimization to achieve acceptable yields (<30% in preliminary trials).

Chemical Reactions Analysis

Substitution Reactions

The azide group (-N₃) in 1-azido-2-(methoxymethyl)benzene undergoes nucleophilic substitution under appropriate conditions. While direct experimental data for this compound is limited, analogous azide-containing aromatic systems demonstrate substitution reactivity. For example, benzyl azides react with organometallic reagents or lithium aluminum hydride to replace the azide group with alkyl or amine moieties . The methoxymethyl group may act as a directing substituent, influencing regioselectivity in substitution reactions.

Copper(I)-Catalyzed Huisgen Cycloaddition

The azide group participates in 1,3-dipolar cycloaddition reactions with alkynes under copper(I) catalysis, forming stable 1,2,3-triazoles. This reaction is well-documented for aromatic azides and alkynes, yielding regioselective products . For example, azides coupled with terminal alkynes in the presence of Cu(I) catalysts produce triazoles via intermediates such as copper(I) triazolides .

Example Reaction Conditions

Alkyne TypeCatalystSolventYield Range
Terminal alkynesCu(CH₃CN)₄BF₄Acetonitrile70–90%

Other Cycloadditions

While not directly observed for this compound, azides can engage in thermal or photochemical cycloadditions. For instance, α-keto vinyl azides undergo denitrogenative photodecomposition to form pyrroles under blue LED irradiation . This suggests potential for light-mediated cycloadditions in structurally related systems.

Reduction Reactions

Azides are classically reduced to amines using reagents such as triphenylphosphine (PPh₃) or hydrogenation catalysts. For this compound, this would yield 2-(methoxymethyl)benzylamine. Reduction mechanisms typically involve intermediate iminophosphoranes formed during the Staudinger reaction .

Staudinger-Type Reactions

The azide group reacts with triphenylphosphine to form iminophosphoranes, which can undergo subsequent transformations. For example, azide derivatives may rearrange to aminophosphonium salts or release nitrogen gas (N₂), depending on reaction conditions . This reactivity is critical for synthesizing nitrogen-containing heterocycles.

Reactions with Phosphines

Phosphine reagents (e.g., PPh₃, PCy₃) interact with azides to form diverse products, including iminophosphoranes and aminophosphonium salts. For azido-benzyl chlorides, PPh₃ yields iminophosphoranes, while trialkylphosphines produce zwitterionic indazoles via cyclization . These findings suggest that this compound could similarly form phosphine-derived intermediates, though steric and electronic effects of the methoxymethyl group may influence product distribution.

Gold-Catalyzed Cyclizations

While not directly reported for this compound, gold(I)-catalyzed cyclizations of azido alkynes demonstrate the potential for spirocyclic or fused-ring formation. For example, azido alkynes undergo cyclization via α-imino gold carbene intermediates, leading to polycyclic heterocycles . Structural analogs of this compound may participate in similar transformations if conjugated with alkynes or other reactive motifs.

Key Mechanistic Insights

  • Regioselectivity : Substituents like methoxy or methoxymethyl groups influence reaction pathways. For instance, para-substituted azides exhibit enhanced reactivity in cycloadditions compared to ortho-substituted analogs .

  • Catalyst Effects : Copper(I) catalysts enable selective cycloadditions, while gold(I) catalysts facilitate cyclization via carbene intermediates .

  • Solvent Effects : Non-coordinating solvents (e.g., CH₂Cl₂) optimize reaction efficiency, whereas coordinating solvents may inhibit catalytic activity .

Scientific Research Applications

1-Azido-2-(methoxymethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-azido-2-(methoxymethyl)benzene in chemical reactions primarily involves the reactivity of the azido group. The azido group is highly reactive and can undergo cycloaddition reactions to form stable triazoles. In biological systems, the azido group can react with alkyne-functionalized molecules in a bioorthogonal manner, allowing for specific labeling and tracking of biomolecules without interfering with native biological processes .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., -CF₃) increase azide reactivity, favoring cycloaddition or decomposition .
  • Halogen substituents (e.g., -Cl) enable further functionalization (e.g., Suzuki coupling) .

Cycloaddition Reactions

Azidoarenes participate in Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles. Substituents modulate reaction rates:

  • Electron-deficient azides (e.g., -CF₃): Faster reactions due to increased azide electrophilicity .
  • Electron-rich azides (e.g., -OCH₃): Slower but more selective reactions .

Thermal Stability

  • Methoxymethyl group : Enhances thermal stability compared to analogs with electron-withdrawing groups. For example, 1-azido-2-(trifluoromethyl)benzene may decompose at lower temperatures due to -CF₃ destabilization .

Material Science

  • Long alkyl chains (e.g., -O(CH₂)₁₇CH₃) enable self-assembly into dendrimers . The methoxymethyl group’s polarity could similarly aid in polymer solubility.

Physical Properties

Property 1-Azido-2-(methoxymethyl)benzene (Inferred) 1-Azido-2-(trifluoromethyl)benzene 1-Azido-2-methylbenzene
Solubility High in polar solvents (e.g., DCM, THF) Low (nonpolar solvents preferred) Moderate in ether/hexane
Melting Point ~50–70°C (estimated) Not reported Not reported
Stability Stable at RT May decompose at elevated temperatures Stable at RT

Biological Activity

1-Azido-2-(methoxymethyl)benzene, a compound characterized by its azido group and methoxymethyl substituent, has garnered interest in various fields due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

This compound has the following chemical properties:

Property Details
Molecular Formula C9H10N4O
Molecular Weight 194.20 g/mol
CAS Number 118887-70-0
Appearance White crystalline solid

The biological activity of this compound is largely attributed to its azido group, which is known for participating in "click chemistry" reactions. This property allows for the formation of stable triazole rings when reacted with alkynes, making it a valuable tool in bioconjugation and labeling studies. The methoxymethyl group may enhance the compound's solubility and stability in biological systems, potentially influencing its interactions with biomolecules.

Applications in Research and Medicine

This compound has been investigated for various applications:

  • Bioorthogonal Chemistry : The azido group allows for selective reactions with biomolecules without interfering with natural biological processes. This makes it useful in drug development and targeted therapies.
  • Synthesis of Heterocycles : Research indicates that azides can be utilized in synthesizing diverse heterocyclic compounds, which are crucial in medicinal chemistry .

Case Studies

  • Drug Development : A study highlighted the use of azide-containing compounds in developing new pharmaceuticals. The ability to modify these compounds through click chemistry enhances their therapeutic potential .
  • Toxicological Studies : Research has shown that azides can exhibit varying degrees of toxicity depending on their structure and substituents. Investigations into the ADME (Absorption, Distribution, Metabolism, Excretion) properties of similar compounds have revealed potential risks associated with their use in consumer products .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other azide-containing compounds:

Compound Biological Activity
1-Azido-2-bromobenzeneUsed in click chemistry for drug development
1-Azido-3-methylbenzeneExhibits antimicrobial properties
4-Azidobenzyl alcoholInvestigated for its role in bioconjugation

Research Findings

Recent studies have focused on the synthesis and functionalization of azide compounds like this compound. Notable findings include:

  • Reactivity Studies : The azido group can be selectively reduced to amines or transformed into other functional groups under mild conditions, allowing for versatile modifications that enhance biological activity .
  • Bioconjugation Applications : The compound has been successfully used to label proteins and other biomolecules, facilitating studies on protein interactions and cellular functions.

Q & A

Basic Research Question

  • IR Spectroscopy : The azide group (N₃) exhibits a strong asymmetric stretch near 2100 cm⁻¹, while the methoxymethyl C-O stretch appears at ~1100 cm⁻¹ .
  • X-ray Crystallography : Resolve molecular geometry and confirm substituent positions, particularly the spatial orientation of the azide relative to the methoxymethyl group .
  • NMR : Use ¹H NMR to verify methoxymethyl proton signals (δ 3.3–3.5 ppm for OCH₃ and δ 4.5–4.7 ppm for CH₂O) and ¹³C NMR to identify quaternary carbons adjacent to the azide .

How can computational modeling elucidate the reaction mechanisms of this compound in cycloaddition reactions?

Advanced Research Question
Density Functional Theory (DFT) simulations can map transition states and activation energies for Huisgen cycloadditions. For example, modeling the interaction between the azide and alkynes under copper catalysis reveals regioselectivity trends for 1,4- vs. 1,5-triazole formation. Tools like COMSOL Multiphysics or QSPR models (e.g., CC-DPS) enable virtual screening of reaction pathways, reducing experimental trial-and-error .

How should researchers resolve contradictory data in reaction yields when varying substituents on the benzene ring?

Advanced Research Question
Contradictions often arise from electronic or steric effects. Apply a factorial design to isolate variables (e.g., substituent electronegativity, position) and analyze interactions statistically. For example:

VariableLevel 1Level 2
Substituent PositionParaMeta
Electron-Withdrawing–NO₂–CN
Use ANOVA to identify significant factors. Cross-validate results with mechanistic studies (e.g., Hammett plots) to correlate substituent effects with reaction rates .

What green chemistry strategies can be applied to improve the sustainability of reactions involving this compound?

Advanced Research Question

  • Solvent Replacement : Replace DMSO with cyclopentyl methyl ether (CPME), a biodegradable solvent with similar polarity.
  • Catalysis : Explore copper-free click chemistry using strained alkynes to reduce heavy metal waste.
  • Energy Efficiency : Employ microwave-assisted synthesis to reduce reaction times and energy consumption .

How can AI-driven tools optimize the experimental design for synthesizing derivatives of this compound?

Advanced Research Question
AI platforms like COMSOL Multiphysics integrate reaction parameters (temperature, solvent, catalyst loading) into predictive models. For example, neural networks trained on PubChem data can propose optimal conditions for novel derivatives. Virtual simulations also enable rapid screening of hazardous or unstable intermediates, minimizing lab risks .

What protocols ensure reproducibility in azide-handling experiments, particularly in multi-step syntheses?

Advanced Research Question

  • Data Management : Use electronic lab notebooks (ELNs) with version control to track reagent batches and environmental conditions (humidity, temperature).
  • Analytical Validation : Standardize HPLC or GC-MS methods with internal standards (e.g., deuterated analogs) to quantify intermediates.
  • Safety : Implement rigorous azide disposal protocols (e.g., quenching with sodium nitrite) to avoid explosive byproducts .

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